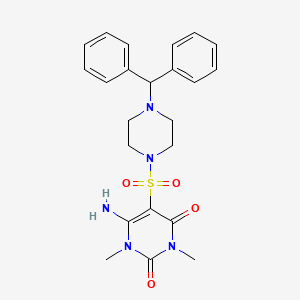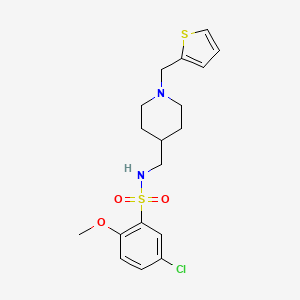![molecular formula C14H15ClN2O2 B2540223 2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide CAS No. 2411294-48-7](/img/structure/B2540223.png)
2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide is a synthetic compound that is widely used in scientific research. This compound is also known as ML314, and it is a potent inhibitor of the enzyme TAK1 (Transforming growth factor-activated kinase 1). TAK1 is a key regulator of various cellular processes, including inflammation, cell growth, and cell death.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide involves the inhibition of TAK1. TAK1 is a key regulator of various cellular processes, including the activation of transcription factors, such as NF-κB and AP-1, which are involved in the regulation of inflammation and cell growth. By inhibiting TAK1, 2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide inhibits the activation of these transcription factors, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activation of TAK1, which leads to the inhibition of downstream signaling pathways involved in inflammation and cell growth. This inhibition has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide in lab experiments include its potency and specificity for TAK1 inhibition. This compound has been shown to be a potent inhibitor of TAK1, with an IC50 value of 12 nM. Additionally, this compound has been shown to be specific for TAK1 inhibition, with no significant inhibition of other kinases at concentrations up to 10 μM.
The limitations of using 2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide in lab experiments include its solubility and stability. This compound has limited solubility in aqueous solutions, and it is unstable in acidic conditions. Additionally, this compound has been shown to have poor pharmacokinetic properties, including low bioavailability and rapid clearance.
Zukünftige Richtungen
There are several future directions for the use of 2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide in scientific research. One direction is the development of more potent and selective inhibitors of TAK1. Another direction is the investigation of the therapeutic potential of TAK1 inhibition in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, the use of 2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide in combination with other therapies, such as chemotherapy and immunotherapy, may have synergistic effects in the treatment of cancer.
Synthesemethoden
The synthesis of 2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide involves several steps. The first step is the synthesis of 7-methoxyisoquinoline, which is then reacted with 2-chloroethylamine hydrochloride to produce 2-chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide. The final product is then purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide has been widely used in scientific research to study the role of TAK1 in various cellular processes. This compound has been shown to inhibit the activation of TAK1, which leads to the inhibition of downstream signaling pathways. This inhibition has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-9(17-13(18)8-15)14-12-7-11(19-2)4-3-10(12)5-6-16-14/h3-7,9H,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAOGUONXHHXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC2=C1C=C(C=C2)OC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylacetamide](/img/structure/B2540140.png)
![N-(4-methoxyphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2540141.png)
![2-(4-isopropylphenoxy)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2540143.png)
![2-[1-(2-Fluoroethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B2540144.png)
![ethyl 4-(2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2540146.png)
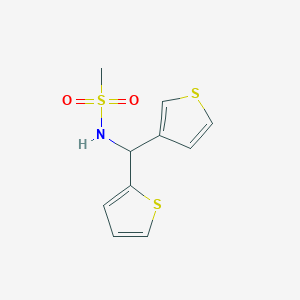
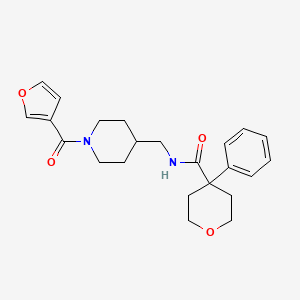
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2540149.png)
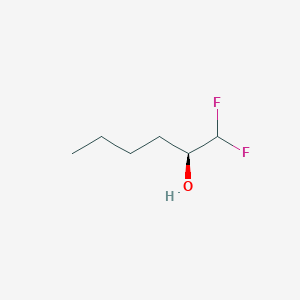
![3-[(3,5-Diethyl-1-methylpyrazol-4-yl)sulfonylamino]-2-propan-2-yloxybenzoic acid](/img/structure/B2540152.png)
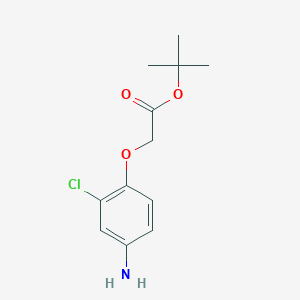
![7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2540159.png)
